N1,N1,3,5-tetramethylbenzene-1,4-diamine
Description
Significance of Aromatic Diamines as Versatile Chemical Building Blocks
Aromatic diamines are fundamental building blocks in the synthesis of a wide array of organic materials. Their bifunctional nature, owing to the two amino groups, allows them to act as monomers in polymerization reactions, leading to the formation of high-performance polymers such as polyamides and polyimides. These polymers are prized for their exceptional thermal stability, mechanical strength, and chemical resistance, finding applications in aerospace, electronics, and automotive industries. Furthermore, aromatic diamines are crucial intermediates in the production of dyes, pigments, and pharmaceuticals.
Overview of Electron-Rich Aromatic Systems in Organic Chemistry
An aromatic system is considered electron-rich when it possesses a higher density of π-electrons than benzene (B151609), often due to the presence of electron-donating substituents. These substituents, such as amino and alkyl groups, increase the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. This enhanced reactivity is a cornerstone of electrophilic aromatic substitution reactions, a fundamental process in organic synthesis. The increased electron density also influences the redox properties of the molecule, allowing them to participate in electron transfer processes, a characteristic exploited in the development of organic conductors and other electronic materials.
Classification and Structural Relationships within Tetramethylbenzene Diamine Isomers
The term "tetramethylbenzene diamine" can refer to several structural isomers, depending on the relative positions of the four methyl groups and two amino groups on the benzene ring. The specific compound of focus, N1,N1,3,5-tetramethylbenzene-1,4-diamine, is distinguished by an asymmetrical substitution pattern. One amino group is dimethylated (N1,N1), while the other is a primary amine (-NH2). The methyl groups are located at positions 3 and 5 of the benzene ring. This contrasts with other isomers, such as the more commonly known N,N,N',N'-tetramethyl-p-phenylenediamine, where both amino groups are dimethylated and positioned opposite each other on the benzene ring without additional methyl substituents.
The structural differences between these isomers have a profound impact on their chemical and physical properties, including their symmetry, polarity, and reactivity. The presence of both a primary and a tertiary amine in this compound, for instance, offers differential reactivity at the two nitrogen centers.
Below is a comparative table of selected tetramethylbenzene diamine isomers:
Table 1: Comparison of Tetramethylbenzene Diamine Isomers| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Structural Features |
|---|---|---|---|---|
| This compound | 27746-08-3 | C10H16N2 | 164.25 | Asymmetrically substituted with one dimethylamino group, one primary amino group, and two methyl groups on the ring. ambeed.comachemblock.com |
While extensive research on many substituted aromatic diamines has been published, detailed scientific literature focusing specifically on the synthesis, properties, and applications of this compound is limited. However, its availability from specialty chemical suppliers suggests its use as a niche building block in organic synthesis. rsc.org One documented instance of its use is as a reactant in the synthesis of more complex molecules.
The physicochemical properties of this compound, as listed by chemical suppliers, are summarized below:
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H16N2 ambeed.comachemblock.com |
| Molecular Weight | 164.25 g/mol ambeed.comachemblock.com |
| Purity | Typically ≥95% achemblock.com |
| MDL Number | MFCD09035943 ambeed.comachemblock.com |
| Topological Polar Surface Area | 29.24 Ų ambeed.com |
| Number of H-bond Donors | 1 ambeed.com |
| Number of Rotatable Bonds | 1 ambeed.com |
| Fraction Csp3 | 0.4 ambeed.com |
The structural and electronic characteristics of this compound, particularly its nature as an electron-rich aromatic system with differentiated amino groups, position it as a potentially valuable, albeit under-researched, component in the toolbox of synthetic organic chemistry. Further investigation is required to fully elucidate its reactivity and potential applications in materials science, medicinal chemistry, and other areas of advanced chemical research.
Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N,2,6-tetramethylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSQBTXESSADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tetramethylbenzene Diamines and Derivatives
Catalytic Hydrogenation Routes for Nitrile Precursors
Catalytic hydrogenation of dinitrile precursors represents a significant pathway for the synthesis of diamines. This method is noted for being cost-effective and is widely used in industrial processes for producing a variety of amine compounds. nih.govresearchgate.net The selective hydrogenation of nitriles, in particular, offers a green route to valuable primary amines. researchgate.net
The efficiency and selectivity of the catalytic hydrogenation of aromatic dinitriles to diamines are highly dependent on the optimization of reaction parameters and the choice of catalyst. Nickel-based catalysts are frequently employed for this transformation due to their efficacy and lower cost compared to precious metal catalysts. researchgate.net
Key parameters that are optimized include temperature, hydrogen pressure, solvent, and catalyst composition. For instance, the hydrogenation of benzonitriles to aldimines using a Ni(0) complex has been achieved at 140°C with 4 bar of hydrogen pressure. researchgate.net However, for benzodinitriles, more stringent conditions of 180°C and 8 bar of hydrogen pressure were necessary to yield the desired secondary imine. researchgate.net
Homogeneous nickel catalysts have also been developed for the hydrogenative cross-coupling of a range of nitriles with amines or ammonia (B1221849), demonstrating the versatility of nickel-based systems. nih.govresearchgate.net These catalysts can be tailored to achieve high selectivity for the desired amine products. The development of well-defined pincer-type nickel complexes has shown promise in the selective hydrogenation of nitriles to primary amines.
Below is a table summarizing typical reaction parameters for the hydrogenation of aromatic nitriles using nickel-based catalysts, which can be adapted for the synthesis of tetramethylbenzene diamines.
| Parameter | Typical Range/Value | Effect on Reaction |
| Catalyst | Nickel-based (e.g., Ni(0) complexes, Raney Ni) | Influences activity, selectivity, and reaction conditions. |
| Temperature | 140 - 180 °C | Higher temperatures are often required for dinitriles. researchgate.net |
| Hydrogen Pressure | 4 - 8 bar | Increased pressure can enhance the rate of hydrogenation. researchgate.net |
| Solvent | E.g., THF | The choice of solvent can affect catalyst solubility and stability. |
| Reaction Time | 72 hours | Sufficient time is needed to ensure complete conversion. researchgate.net |
For industrial-scale production, process efficiency and cost-effectiveness are paramount. nih.govresearchgate.net Catalytic hydrogenation is an industrially proven and cost-effective method for amine synthesis. nih.govresearchgate.net The use of robust and reusable catalysts is a key consideration. Heterogeneous catalysts, such as Raney Nickel, are often preferred in industrial settings due to their ease of separation from the reaction mixture and potential for recycling.
Process efficiency is also enhanced by optimizing the reaction conditions to maximize yield and minimize the formation of byproducts. For example, in the hydrogenation of p-phenylenediamine (B122844), reaction time was found to be a critical parameter, with longer times leading to lower selectivity for the desired cyclohexanediamine. researchgate.net
Furthermore, the development of continuous flow processes can offer advantages over batch processes in terms of throughput, safety, and control of reaction parameters. In a continuous method, reactants can be passed through a fixed bed of catalyst, allowing for a more streamlined and efficient production process. google.com
Alkylation Strategies for Aromatic Diamine Synthesis
Alkylation of aromatic diamines is a direct method for the synthesis of N-alkylated derivatives like N1,N1,3,5-tetramethylbenzene-1,4-diamine. However, controlling the degree of alkylation to prevent the formation of over-alkylated products is a significant challenge. nih.gov
Selective mono- or di-methylation of aromatic amines is a key challenge due to the increasing nucleophilicity of the nitrogen atom upon alkylation, which often leads to poor selectivity and over-alkylation. nih.gov Various strategies have been developed to address this issue.
One approach involves the use of specific catalytic systems that favor monoalkylation. For instance, an iridium complex with a P,N-ligand has been shown to be an efficient catalyst for the selective monoalkylation of aromatic amines with alcohols at mild temperatures (70°C). nih.gov This catalyst's high selectivity has been successfully applied to the symmetric and nonsymmetric alkylation of diamines. nih.gov
Another strategy to control over-alkylation is the use of N-aminopyridinium salts as ammonia surrogates. This method allows for a self-limiting alkylation process, affording secondary amines without the formation of over-alkylation products. nih.gov
The use of directing groups on the aromatic ring can also control the position and degree of methylation. For example, condition-dependent mono- or di-selective methylation has been achieved by adjusting the amount of sodium bicarbonate in the reaction mixture for substrates bearing an 8-aminoquinoline (B160924) directing group. rsc.org
The outcome of an alkylation reaction is significantly influenced by the choice of methylating agent, base, and reaction temperature.
Methylating Agents: Traditional methylating agents like methyl halides or dimethyl sulfate (B86663) are effective but can be toxic and produce stoichiometric waste. nih.gov Greener alternatives such as dimethyl carbonate (DMC) are being explored. nih.govacs.org
Base Catalysis: The choice of base is crucial in many alkylation reactions. In nickel-catalyzed cross-coupling reactions, bases like potassium phosphate (B84403) have been shown to promote the desired transmetalation step. acs.org
Temperature: Temperature plays a critical role in selectivity. In the N-methylation of amines with DMC, higher temperatures (150-180°C) were found to favor the formation of methylated products over carbamoylated byproducts. nih.govacs.org
The following table summarizes the influence of various reaction conditions on the selective methylation of aromatic amines.
| Reaction Condition | Example | Influence on Selectivity and Yield |
| Methylating Agent | Dimethyl carbonate (DMC) | A greener alternative to traditional agents, can provide high selectivity for methylation. nih.govacs.org |
| Catalyst | Iridium-P,N complex | Enables selective monoalkylation of aromatic amines at mild temperatures. nih.gov |
| Base | Potassium phosphate (K₃PO₄) | Can promote key steps in catalytic cycles, but the amount needs to be optimized. acs.org |
| Temperature | 150 - 180 °C | Can influence the product distribution, favoring methylation over side reactions. nih.govacs.org |
Electrochemical Synthesis Approaches for Diamine Derivatives
Electrochemical synthesis is emerging as a sustainable and powerful tool in organic chemistry, offering precise control over reaction conditions and minimizing the use of harsh reagents. nih.govacs.orgnih.gov This approach has been successfully applied to the synthesis of aromatic amines and vicinal diamines. nih.govacs.orgnih.govchemistryworld.com
One electrochemical method for the synthesis of aromatic primary amines involves the oxidation of aromatic compounds in the presence of pyridine (B92270), followed by a reaction with an alkylamine. acs.orgnih.gov This metal-free approach exhibits high functional group compatibility. acs.orgnih.gov
For the synthesis of vicinal diamines, an electrocatalytic approach has been developed for the 1,2-diazidation of alkenes, which can then be reduced to the corresponding 1,2-diamines. nih.gov This method uses a manganese catalyst and avoids the need for stoichiometric oxidants. nih.gov The electrosynthesis can be carried out with readily available electrode materials like carbon, nickel foam, or platinum. nih.gov
The advantages of electrochemical synthesis include:
Precise control: The anodic potential can be precisely controlled. nih.gov
Sustainability: It eliminates the need for stoichiometric and often indiscriminate oxidants. nih.gov
Reduced waste: Minimizes the generation of wasteful byproducts. nih.gov
Operational simplicity: Can be carried out with standard electrochemical equipment. nih.gov
While specific electrochemical methods for the direct synthesis of this compound have not been detailed, the existing protocols for aromatic amines and diamines provide a strong foundation for the development of such processes.
Electro-oxidation Mechanisms in the Presence of Nucleophiles
The electrochemical oxidation of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine provides a pathway to generate highly reactive intermediates that can subsequently react with a variety of nucleophiles. The process is initiated by the transfer of an electron from the diamine molecule at the electrode surface, forming a cation radical. This initial step is typically followed by the loss of a second electron and a proton to yield a quinonediimine species. This electrogenerated quinonediimine is a potent electrophile.
Investigation of Electrogenerated Intermediates (e.g., Quinone-imine) and Reaction Pathways (e.g., ECEC, ECDispCMich Mechanisms)
The primary electrogenerated intermediate in the oxidation of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine is the corresponding p-quinone-diimine. This highly reactive species serves as the key electrophile in subsequent chemical reactions. The reaction pathways that follow its generation are often complex and can be described by mechanistic schemes such as the ECEC (Electrochemical-Chemical-Electrochemical-Chemical) mechanism. researchgate.netresearchgate.net
An ECEC mechanism unfolds as follows:
E (Electrochemical): The parent diamine is oxidized at the electrode to form the quinonediimine.
C (Chemical): The quinonediimine reacts with a nucleophile present in the solution via a 1,4-Michael addition reaction. This forms a new substituted benzene-1,4-diamine derivative.
E (Electrochemical): The newly formed diamine derivative, being more easily oxidized than the starting material, undergoes oxidation at the electrode surface.
C (Chemical): This second intermediate may undergo further chemical reactions, such as cyclization or reaction with another nucleophile, to yield the final product.
Variations of this mechanism exist, such as the ECE (Electrochemical-Chemical-Electrochemical) or EC (Electrochemical-Chemical) pathways, depending on the stability of the intermediates and the reaction conditions. researchgate.net For instance, in an EC mechanism, the product formed after the first chemical step is stable and does not undergo further oxidation. Computational studies and voltammetric data analysis are often used to elucidate the specific pathway for a given reaction. researchgate.net
| Step | Type | Description |
|---|---|---|
| 1 | E (Electrochemical) | Initial two-electron oxidation of the diamine to form the corresponding electrophilic quinonediimine intermediate. |
| 2 | C (Chemical) | Nucleophilic (Michael) addition of the nucleophile (Nu⁻) to the quinonediimine, leading to the formation of a substituted diamine derivative. |
| 3 | E (Electrochemical) | Oxidation of the newly formed, more electron-rich substituted diamine at the electrode surface. |
| 4 | C (Chemical) | Subsequent chemical reaction (e.g., cyclization, aromatization, or further substitution) to yield the final stable product. |
Directed Lithiation and Subsequent Electrophilic Quenching Reactions
Regioselective Functionalization of Diamine Cores
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netharvard.edu In the case of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, the N,N-dimethylamino groups act as potent directed metalation groups (DMGs). baranlab.org These groups coordinate with an organolithium base, such as n-butyllithium (n-BuLi), temporarily increasing the acidity of the protons at the ortho positions (adjacent to the DMG). harvard.edu
Due to the substitution pattern of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine, the positions ortho to the C1-amino group are C2 and C6, and ortho to the C4-amino group are C3 and C5. The methyl groups already occupy positions C3 and C5. Therefore, lithiation is directed specifically to the C2 and/or C6 positions. This provides a highly regioselective method to introduce functionality onto the diamine core, forming a lithium intermediate in situ that can be trapped with various electrophiles. researchgate.net The cooperative effect of the two diamine groups can influence the site and efficiency of the lithiation.
Application in the Synthesis of Halogenated Diamine Derivatives
Following the regioselective lithiation, the resulting aryllithium intermediate can be quenched with a suitable electrophilic halogen source to introduce halogen atoms onto the aromatic ring. researchgate.net This two-step sequence of directed lithiation followed by electrophilic quenching is an effective method for synthesizing specifically substituted halogenated diamine derivatives.
The choice of the halogenating agent determines the halogen introduced. For instance, reacting the lithiated intermediate with iodine (I₂) yields the iodinated derivative, while hexachloroethane (B51795) (C₂Cl₆) can be used as a source for chlorine, and 1,2-dibromoethane (B42909) (BrCH₂CH₂Br) for bromine. This methodology allows for the precise installation of one or more halogen atoms at the positions activated by the diamine directing groups, providing access to valuable intermediates for further synthetic transformations.
| Target Halogen | Electrophilic Halogen Source | Resulting Product Structure |
|---|---|---|
| Iodine (I) | Iodine (I₂) | 2-iodo-N¹,N¹,3,5-tetramethylbenzene-1,4-diamine |
| Bromine (Br) | 1,2-Dibromoethane (BrCH₂CH₂Br) | 2-bromo-N¹,N¹,3,5-tetramethylbenzene-1,4-diamine |
| Chlorine (Cl) | Hexachloroethane (C₂Cl₆) | 2-chloro-N¹,N¹,3,5-tetramethylbenzene-1,4-diamine |
Condensation and Cyclization Reactions Utilizing Diamine Precursors
Synthesis of Cyclophane Derivatives
Aromatic diamines are valuable precursors for the synthesis of macrocyclic compounds known as cyclophanes. These molecules, which feature aromatic rings bridged by aliphatic chains, are of significant interest in supramolecular chemistry. nih.govsemanticscholar.org An efficient method for synthesizing novel cyclophanes involves the condensation reaction of a 1,4-diamine, such as a tetramethylbenzene-1,4-diamine, with γ-substituted vinamidinium salts. nih.govsemanticscholar.org
This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, in a suitable solvent like acetonitrile (B52724) under reflux conditions. nih.govsemanticscholar.org The proposed mechanism begins with a nucleophilic attack of one amino group of the diamine on the vinamidinium salt. This is followed by a series of steps including the loss of dimethylamine (B145610) and reaction with a second molecule of the vinamidinium salt. An intramolecular nucleophilic cyclization ultimately yields the desired cyclophane structure. semanticscholar.org This methodology has been shown to produce cyclophane derivatives in good to excellent yields. nih.govsemanticscholar.org
| Entry | Vinamidinium Salt Substituent (R) | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-MeOC₆H₄ | 6a | 15 | 85 |
| 2 | 4-MeC₆H₄ | 6b | 15 | 88 |
| 3 | C₆H₅ | 6c | 15 | 92 |
| 4 | 4-ClC₆H₄ | 6d | 15 | 90 |
| 5 | 4-BrC₆H₄ | 6e | 15 | 87 |
| 6 | 4-NO₂C₆H₄ | 6f | 15 | 82 |
| 7 | 2-Thienyl | 6g | 15 | 84 |
Data sourced from research on a closely related isomer, demonstrating the viability of the synthetic route. nih.govsemanticscholar.org
Formation of Heterocyclic Systems (e.g., 1,8-Naphthyridine (B1210474) Derivatives)
A comprehensive review of scientific literature did not yield specific methodologies for the direct synthesis of 1,8-naphthyridine derivatives commencing from this compound. Published research on the formation of the 1,8-naphthyridine core predominantly features alternative precursors, most notably substituted 2-aminopyridines, which undergo condensation reactions to form the bicyclic system.
The primary synthetic routes to 1,8-naphthyridines include:
The Friedländer Annulation: This is a classical and widely utilized method involving the acid- or base-catalyzed condensation of a 2-aminonicotinaldehyde or 2-aminonicotinoketone with a compound containing an active methylene (B1212753) group (e.g., ketones, esters, nitriles). rsc.orgnih.gov
Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to construct the 1,8-naphthyridine scaffold. A common approach is the condensation of a substituted 2-aminopyridine (B139424), an aldehyde, and a compound with an active methylene group like malononitrile (B47326) or an ester of cyanoacetic acid. organic-chemistry.org
Cyclization of Substituted Pyridines: Various strategies begin with pre-functionalized pyridine rings that are then elaborated and cyclized to form the second ring of the naphthyridine system.
While these methods are well-established for 1,8-naphthyridine synthesis, the scientific literature does not describe a pathway to generate the necessary 2-aminopyridine precursors from this compound. The conversion of a benzene-based diamine into a fused pyridine ring system, as would be required to form a 1,8-naphthyridine derivative, represents a significant synthetic challenge that has not been documented for this specific starting material.
Consequently, no detailed research findings, reaction conditions, or data tables for the formation of 1,8-naphthyridine derivatives from this compound can be provided at this time.
Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles
Oxidation Pathways and Radical Cation Formation
The oxidation of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine (TMPD) is a cornerstone of its chemistry, leading to the formation of distinct, stable, and colored species. This process has been a subject of significant study, revealing insights into electron transfer mechanisms.
Upon oxidation, TMPD does not typically form a stable, isolable quinone in the classical sense due to the presence of the methyl groups on the nitrogen atoms. Instead, the oxidation process results in the formation of a quinoid-like structure. X-ray crystallography studies of the salt of its oxidized form reveal significant contractions in the C-N(CH₃)₂ and the aromatic HC---CH bonds. wikipedia.org This structural change indicates a redistribution of electron density, leading to a molecule that has significant quinoidal character, even though it exists as a radical cation. wikipedia.org The two-electron oxidation of related p-phenylenediamine (B122844) derivatives can lead to the formation of a corresponding 1,4-diimine, which is a fully quinoidal structure. researchgate.net
One of the most notable features of TMPD is its one-electron oxidation to a deeply colored and stable radical cation, C₆H₄(N(CH₃)₂)₂⁺•, known as Wurster's Blue. wikipedia.org This species was one of the first radical cations to be scientifically reported and is named after its discoverer, Casimir Wurster. wikipedia.org
The generation of Wurster's Blue can be achieved through various chemical or electrochemical oxidation methods. wikipedia.orgresearchgate.net For instance, it is formed when TMPD reacts directly with oxyhemoglobin, which acts as an oxidase. nih.gov The radical cation is characterized by its intense blue color and can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy, which confirms its radical nature. nih.gov The stability of Wurster's Blue is attributed to the delocalization of the unpaired electron across the entire π-system of the molecule, which is enhanced by the electron-donating dimethylamino groups.
| Property | Description |
| Name | Wurster's Blue |
| Formula | C₁₀H₁₆N₂⁺• |
| Nature | Radical Cation |
| Color | Deep Blue |
| Generation | One-electron oxidation of N¹,N¹,3,5-tetramethylbenzene-1,4-diamine |
| Key Feature | High stability due to electron delocalization |
The electrochemical oxidation of TMPD has been extensively studied using techniques like cyclic voltammetry. researchgate.net These studies show that the compound undergoes two distinct and electrochemically reversible one-electron transfer processes in aprotic solvents like acetonitrile (B52724). researchgate.net
The first reversible oxidation step corresponds to the formation of the Wurster's Blue radical cation (TMPD⁺•). The second reversible step, occurring at a more positive potential, corresponds to the formation of the dication (TMPD²⁺), which has a quinonediimine structure. researchgate.net The reversibility of these electron transfers indicates that the radical cation and dication are stable on the timescale of the voltammetric experiment and can be readily reduced back to their preceding forms. researchgate.netlibretexts.org The half-wave potentials (E₁/₂) for these oxidation steps are influenced by the properties of the solvent, such as polarity and viscosity. researchgate.net
| Oxidation Step | Reactant | Product | Nature of Process |
| First Oxidation | TMPD | TMPD⁺• (Wurster's Blue) | Reversible 1e⁻ transfer |
| Second Oxidation | TMPD⁺• | TMPD²⁺ (Quinonediimine) | Reversible 1e⁻ transfer |
Nucleophilic Reactivity and Participation in Chemical Transformations
The nitrogen atoms of the dimethylamino groups in N¹,N¹,3,5-tetramethylbenzene-1,4-diamine possess lone pairs of electrons, rendering them nucleophilic. The molecule can participate in reactions as a nucleophile, although its most prominent reactivity stems from its role as an electron donor in redox processes. In reactions with quinones, for example, primary and secondary amines can act as nucleophiles, leading to amino-substituted quinone derivatives. nih.gov While specific examples involving TMPD as a nucleophile in substitution reactions are less common in the provided literature, the fundamental electronic structure supports this type of reactivity.
Michael Addition Reactions Involving Electrogenerated Species
Electrochemical methods can be used to generate reactive species that subsequently participate in chemical reactions. For instance, the electrochemical oxidation of hydroquinone (B1673460) derivatives generates p-benzoquinones. academie-sciences.fr These electrogenerated quinones are electrophilic and can undergo Michael-type addition reactions with nucleophiles, such as primary and secondary amines. academie-sciences.fr This process leads to the formation of amino-substituted hydroquinone and benzoquinone derivatives. academie-sciences.fr While the provided search results focus on the addition of amines to electrogenerated quinones, the oxidized species of TMPD, particularly the dication (TMPD²⁺), possesses an electrophilic quinoidal structure. This electrophilic character suggests it could potentially act as an acceptor in Michael addition reactions if a suitable nucleophile is present.
Redox-Driven Bond Fusion Processes in Azoaromatic Dye Synthesis
Extensive research into redox-driven synthesis of azoaromatic dyes has been conducted; however, literature specifically detailing the participation of N1,N1,3,5-tetramethylbenzene-1,4-diamine in such reactions is not available. Significant research has, however, been performed on the closely related structural analog, N1,N1,N4,N4-tetramethylbenzene-1,4-diamine (also known as N,N,N',N'-tetramethyl-p-phenylenediamine or TMPD). The following elucidation of redox behavior and reactivity is based on the properties of TMPD and provides a foundational understanding of the potential mechanisms for this class of compounds.
The intrinsic reactivity of TMPD is dominated by its electron-rich nature, which allows it to undergo facile oxidation. wikipedia.org The process is characterized by two distinct, sequential one-electron transfer steps. researchgate.net
Step 1: Formation of the Radical Cation (Wurster's Blue)
The first oxidation step is a reversible, one-electron transfer that converts the neutral TMPD molecule into a stable, deeply colored radical cation known as Wurster's Blue. wikipedia.org This species is notably stable, which allows for its isolation and study. rsc.org The formation of this radical cation is a key feature of the compound's redox chemistry.
Step 2: Formation of the Dication
A second one-electron oxidation converts the Wurster's Blue radical cation into the corresponding dication (TMPD²+). researchgate.net In contrast to the stable radical cation, the dication is highly unstable, particularly in aqueous solutions. researchgate.netrsc.org This instability significantly restricts the application of TMPD in electrochemical syntheses, as the reactive dication can readily engage in follow-up reactions. researchgate.net The oxidized form, a quinone-diimine, is susceptible to nucleophilic attack. sid.ir
TMPD ⇌ TMPD•⁺ + e⁻ TMPD•⁺ ⇌ TMPD²⁺ + e⁻
This two-step oxidation mechanism is central to understanding its role in any potential redox-driven bond fusion or coupling reactions. The generation of the electrophilic dication species, while short-lived, provides a reactive intermediate that could theoretically engage with nucleophiles to form new bonds. However, studies exploring this reactivity for the synthesis of azo dyes specifically are limited. Instead, research has focused on modifying the TMPD structure to stabilize the dication and make it a more viable species for controlled electrochemical applications. rsc.org
The electrochemical properties of TMPD highlight its potential as a redox mediator. The redox potentials for the two oxidation steps provide quantitative insight into its reactivity profile.
Table 1: Redox Potentials of N1,N1,N4,N4-tetramethylbenzene-1,4-diamine (TMPD)
| Redox Couple | Potential (V vs. SCE) | Notes |
| TMPD/TMPD•⁺ | 0.107 | First one-electron oxidation to the radical cation. |
| [¹⁵N₂]TMPD/[¹⁵N₂]TMPD•⁺ | 0.103 | Isotope-labeled TMPD, showing a slight decrease in ionization potential. |
This data is based on cyclic voltammetry measurements in acetonitrile.
While traditional azo dye synthesis involves the diazotization of a primary aromatic amine followed by coupling, the redox properties of TMPD suggest a theoretical pathway via oxidative coupling. nih.gov In such a mechanism, the electrochemically generated dication could act as an electrophile, reacting with a suitable aromatic coupling partner. However, the inherent instability of this dication remains a significant challenge to its practical application in controlled azo dye synthesis. researchgate.netrsc.org
Advanced Theoretical and Computational Studies of Tetramethylbenzene Diamines
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and energetics of molecules. It provides a balance between accuracy and computational cost, making it suitable for investigating complex systems like substituted benzene (B151609) diamines.
The efficiency of charge transport in organic materials is fundamentally linked to the reorganization energy (λ). This parameter quantifies the energy required for the geometric relaxation of a molecule and its surrounding environment upon gaining or losing an electron. According to Marcus theory, a lower reorganization energy facilitates faster electron transfer rates. DFT is a primary tool for calculating the internal or intramolecular reorganization energy. icm.edu.plrsc.org
The calculation is typically performed using the "four-point method," which involves the energies of the molecule in its neutral and charged states, each at their own optimized geometry and at the geometry of the other state. icm.edu.pl For a hole transfer process (oxidation), the reorganization energy (λh) is the sum of two energy differences:
The energy difference between the neutral molecule at its optimized geometry and the neutral molecule at the cation's optimized geometry.
The energy difference between the cation at its optimized geometry and the cation at the neutral molecule's optimized geometry.
Studies on related organic molecules show that structural features significantly influence λ. For instance, rigid molecular skeletons tend to have lower reorganization energies. icm.edu.pl For N1,N1,3,5-tetramethylbenzene-1,4-diamine, DFT calculations would focus on the geometric changes between the neutral species and its radical cation, particularly the planarity of the amino group and adjustments in the benzene ring bond lengths upon oxidation.
Table 1: Representative Reorganization Energies for Hole Transport (λh) in Organic Molecules This table provides illustrative data for related compounds to contextualize the expected values for tetramethylbenzene diamines.
| Compound | Reorganization Energy (λh) in eV | Computational Method |
|---|---|---|
| Carbazole | 0.27 | B3LYP/6-311G(d,p) |
| Benzo[b]carbazole | 0.18 | B3LYP/6-311G(d,p) |
| Aryldimesityl Borane Derivative (INH3) | 0.634 | B3LYP-D/6-311G(d,p) |
| 1,3,5-Tris(diphenylamino)benzene | ~0.2-0.3 | B3LYP/6-311G |
A significant challenge in DFT is the self-interaction error, which can lead to an overestimation of charge delocalization, particularly in radical cations. nih.govarxiv.orgarxiv.org This is highly relevant for the oxidized form of this compound, where the positive charge could be localized on one nitrogen atom or delocalized over the entire π-system, including both nitrogen centers.
Standard DFT functionals, including common hybrid functionals like B3LYP, often fail to accurately predict the existence and energy of charge-localized states, incorrectly favoring the delocalized state. nih.gov Studies on model diamine systems have shown that while most functionals predict a single, delocalized state for the cation, experimental evidence confirms the presence of both a charge-localized and a charge-delocalized state. nih.govaalto.fi
To address this, self-interaction corrected (SIC) DFT or certain range-separated hybrid functionals are employed. These methods provide a more balanced description and can successfully predict the energies of both localized and delocalized electronic states, showing better agreement with high-level methods like Coupled Cluster (CCSD(T)) and experimental results. nih.gov For this compound, a comparative assessment is crucial for accurately describing the nature of its radical cation.
Table 2: Performance of DFT Functionals in Predicting Charge Localization in a Model Diamine Cation Based on findings for N,N′-dimethylpiperazine, analogous behavior is expected for tetramethylbenzene diamines. nih.gov
| DFT Functional Type | Prediction of Charge-Localized State | Agreement with Experiment/CCSD(T) |
|---|---|---|
| Standard GGA/Hybrid (e.g., B3LYP) | Fails to predict a stable localized state | Poor |
| Self-Interaction Corrected (SIC) DFT | Correctly identifies both localized and delocalized states | Excellent |
| Range-Separated Hybrids | May provide improved results over standard hybrids | Moderate to Good |
DFT calculations are routinely used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy geometry on the potential energy surface. For this compound, conformational analysis involves exploring the rotational barriers associated with the C-N bonds of the dimethylamino group and the C-C bonds of the methyl groups attached to the ring. montclair.edumdpi.com
The key structural parameters include:
Pyramidalization at the Nitrogen Atom: The geometry at the nitrogen atoms of the dimethylamino group can range from trigonal planar to pyramidal. Optimization calculations help determine the most stable arrangement.
Torsional Angles: The dihedral angles defining the orientation of the dimethylamino groups relative to the benzene ring are critical. researchgate.net
Ring Puckering: While the benzene ring is aromatic, substitution can cause minor deviations from perfect planarity.
Computational studies can map the potential energy surface to identify different stable conformers and the energy barriers separating them. sciforum.netresearchgate.net This information is vital for understanding how the molecule's shape influences its packing in the solid state and its interaction with other molecules.
Quantum Chemical Methodologies for Investigating Reaction Pathways
Beyond static properties, quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions. By mapping the entire reaction pathway, these techniques can identify transition states and intermediates, providing a detailed picture of reaction dynamics. uni-muenchen.deresearchgate.net
If this compound acts as a catalyst, for instance in a bifunctional mechanism where both its basic nitrogen sites and its capacity for electron donation are involved, quantum chemistry can model the entire catalytic cycle. diva-portal.org This involves:
Reactant Complex Formation: Calculating the geometry and binding energy of the substrate(s) with the diamine catalyst.
Transition State Search: Locating the highest energy point along the reaction coordinate, which determines the activation energy and reaction rate.
Intermediate Identification: Characterizing any stable species formed during the reaction.
Product Complex and Release: Modeling the final state before the product dissociates from the catalyst.
These calculations would clarify the precise role of the diamine's functional groups and provide a quantitative measure of the reaction barriers, explaining its catalytic efficiency.
The electrochemical oxidation of p-phenylenediamines and their N-alkylated derivatives has been a subject of both experimental and computational investigation. researchgate.netresearchgate.net For this compound, the oxidation process in an aprotic solvent is expected to occur in two successive, reversible one-electron steps. researchgate.net
Step 1: Formation of the Radical Cation TMPD → TMPD•+ + e-
Step 2: Formation of the Dication TMPD•+ → TMPD2+ + e-
Computational studies using DFT can model this process by calculating the ionization potentials and electron affinities, which correlate with the oxidation potentials. Furthermore, these studies can investigate the stability and electronic structure of the resulting radical cation (TMPD•+) and dication (TMPD2+). The spin density distribution in the radical cation, for example, can be calculated to understand how the unpaired electron is distributed across the molecule, which is crucial for predicting its subsequent reactivity, such as dimerization or reaction with other species in solution. researchgate.netcore.ac.uk
Analysis of Molecular Properties Influencing Reactivity
The reactivity of aromatic compounds is intricately linked to the electronic and steric properties of their substituents. In tetramethylbenzene diamines, particularly this compound, the interplay between the electron-donating nature of the methyl and dimethylamino groups and the steric hindrance they impose governs the molecule's chemical behavior. Computational studies provide significant insights into how these factors modulate the electron density distribution within the aromatic ring and influence its interaction with other chemical species.
Steric Hindrance and Electron-Donating Effects of Substituents
The substituents on the this compound ring—two methyl groups and a dimethylamino group, in addition to the primary amino group—profoundly influence its reactivity through a combination of steric and electronic effects.
Steric Hindrance: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions. numberanalytics.com In this compound, the methyl groups at positions 3 and 5, as well as the dimethylamino group at position 1, create a crowded environment around the benzene ring. This bulkiness can hinder the approach of reactants to certain positions on the ring, particularly the positions ortho to the larger dimethylamino group. numberanalytics.comschoolwires.net Theoretical models can quantify steric hindrance through parameters calculated from the transition states of model reactions. nih.gov The presence of these bulky substituents can reduce the rate of reactions, such as electrophilic aromatic substitution, by raising the activation energy required for the formation of the intermediate complex. numberanalytics.com The size of the substituent is a critical factor in determining interaction strengths. researchgate.net
Electron-Donating Effects: The substituents on this molecule are all classified as electron-donating groups (EDGs), which increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.uklumenlearning.com These groups are considered "activating" for electrophilic aromatic substitution. libretexts.org
Inductive Effect (+I): Alkyl groups, such as the methyl groups (-CH3) at the 3 and 5 positions, are electron-donating through the sigma (σ) bonds. libretexts.orglibretexts.org They push electron density into the ring, which helps to stabilize the positively charged intermediate (arenium ion) formed during electrophilic substitution. libretexts.org
Resonance Effect (+R): The dimethylamino group (-N(CH3)2) is a powerful activating group due to its strong electron-donating resonance effect. libretexts.orglibretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the pi (π) system of the benzene ring. libretexts.org This delocalization significantly increases the electron density on the ring, especially at the ortho and para positions relative to the amino group. savemyexams.comrsc.org While the nitrogen atom also exerts a weaker, electron-withdrawing inductive effect (-I) due to its higher electronegativity, the resonance effect is overwhelmingly dominant. lumenlearning.comlibretexts.org
The cumulative effect of three methyl groups (one on the nitrogen and two on the ring) and the amino nitrogen lone pair makes the aromatic ring of this compound highly electron-rich and thus activated towards electrophilic attack. Computational studies, through methods like ab initio molecular orbital (MO) calculations, can model the deformation of the benzene ring's geometry, providing valuable information on the electronic effects of substituents. acs.org
| Substituent Group | Position on Ring | Inductive Effect | Resonance Effect | Overall Electronic Effect | Relative Steric Hindrance |
|---|---|---|---|---|---|
| -N(CH3)2 | 1 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | High |
| -NH2 | 4 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Strongly Activating | Low |
| -CH3 | 3 | +I (Donating) | None | Weakly Activating | Medium |
| -CH3 | 5 | +I (Donating) | None | Weakly Activating | Medium |
Impact of Substitution Patterns on Electron-Withdrawing Effects
Theoretical studies on related substituted p-phenylenediamines show that the substitution pattern significantly influences the molecule's electronic properties. nih.gov For instance, the dimerization of p-phenylenediamine (B122844) radical cations, an important process in their application as antioxidants, is influenced by ring substituents. nih.govresearchgate.net While the addition of methyl groups may not substantially alter the dimerization process itself, the electronic structure of the monomer is affected. nih.gov
In this compound, the substituents are arranged in a way that their electron-donating effects are cumulative. The powerful +R effect of the -N(CH3)2 group directs electron density primarily to its ortho (positions 2 and 6) and para (position 4) positions. The -NH2 group at position 4 similarly activates its ortho positions (3 and 5). The methyl groups at positions 3 and 5 further enhance the electron density of the ring through their +I effect.
This specific substitution pattern leads to a complex distribution of electron density. Computational analyses using methods like Kohn-Sham molecular orbital theory can elucidate how substituent effects influence the electronic system of the benzene ring. rsc.org The interaction between the orbitals of the substituents and the ring's π system determines the charge accumulation at different positions. rsc.org
A comparative analysis with other isomers, such as 2,3,5,6-tetramethyl-paraphenylenediamine, highlights the importance of the substitution pattern. In the 2,3,5,6-isomer, the methyl groups are all ortho to the amino groups, creating significant steric hindrance around the nitrogen atoms, which could potentially affect their reactivity and interaction with other molecules. nih.gov In contrast, the 1,3,5-pattern in the subject compound presents a different steric and electronic environment. The impact of different substitution patterns is critical for tuning the optical and electronic properties of aromatic diamines. chemrxiv.orgchemrxiv.org Studies on other substituted aromatic systems show that the relative position of donor and acceptor groups can change fluorescence lifetimes and quantum yields significantly, underscoring the role of substitution patterns in dictating molecular properties. researchgate.net
| Compound | Substitution Pattern | Key Steric Interactions | Predicted Impact on Reactivity |
|---|---|---|---|
| This compound | 1-N(CH3)2, 3-CH3, 4-NH2, 5-CH3 | Steric crowding from methyl groups adjacent to the -NH2 group and from the dimethylamino group. | High overall ring activation due to cumulative electron donation; reactivity at specific sites modulated by local steric hindrance. |
| 2,3,5,6-tetramethyl-p-phenylenediamine | 1,4-(NH2)2, 2,3,5,6-(CH3)4 | Significant steric hindrance around both amino groups due to four ortho methyl groups. | High ring activation, but reactivity at the amino groups may be sterically hindered. nih.gov |
| N,N,N',N'-tetramethyl-p-phenylenediamine | 1,4-(N(CH3)2)2 | Moderate steric hindrance at the amino groups. | Very high ring activation due to two strong +R donating groups. |
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specific compound requested while adhering to the strict outline provided. Constructing such an article would require speculative data, which would compromise the scientific accuracy of the response.
For reference, the distinct structures are:
This compound (Requested Compound): A benzene ring with a dimethylamino group [-N(CH₃)₂] at position 1, an amino group [-NH₂] at position 4, and two methyl groups [-CH₃] on the ring at positions 3 and 5.
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, CAS 100-22-1): A benzene ring with a dimethylamino group [-N(CH₃)₂] at position 1 and another dimethylamino group [-N(CH₃)₂] at position 4, with no methyl groups on the benzene ring itself.
Further experimental research is required to fully characterize the spectroscopic properties of this compound.
Spectroscopic Characterization and Advanced Analytical Techniques
Cyclic Voltammetry for Electrochemical Characterization
Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox properties of chemical species. For N-substituted p-phenylenediamine (B122844) derivatives, CV provides critical insights into their electron transfer processes.
Determination of Redox Potentials and Electron Transfer Reversibility
The electrochemical oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a compound structurally similar to N1,N1,3,5-tetramethylbenzene-1,4-diamine, has been a subject of study. acs.orgresearchgate.net In aprotic solvents, p-phenylenediamines typically exhibit two separate one-electron oxidation steps. researchgate.net The first step is the formation of a radical cation, and the second is the formation of a dication.
The redox potentials for TMPD have been determined by cyclic voltammetry to be E° = 0.107 V vs SCE. researchgate.net The reversibility of the electron transfer process is a key parameter obtained from CV measurements. For some p-phenylenediamine derivatives, the voltammetric results present a reversible redox process at low redox potentials. rsc.org However, the stability of the formed radical cations and dications can vary. For instance, the two-electron oxidation of TMPD leads to a highly unstable dication (TMPD2+) in aqueous solutions. rsc.org
Below is a table summarizing typical redox potential data for a related p-phenylenediamine compound.
| Compound | Redox Process | Potential (V vs. SCE) | Reversibility |
| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | TMPD / TMPD•+ | 0.107 | Reversible |
Note: This data is for a closely related compound and serves as an illustrative example.
Diagnostic Studies of Electrochemical Reaction Mechanisms
Cyclic voltammetry is instrumental in elucidating the mechanisms of electrochemical reactions. For N-substituted p-phenylenediamine derivatives, the first step in electrochemical oxidation in aqueous solutions is often described by an ECE mechanism. researchgate.net This involves an initial single electron transfer to form a radical cation, followed by deprotonation to yield an unstable neutral radical, and then a second electron abstraction. researchgate.net At more positive potentials, direct electron abstraction from the radical cation can also occur. researchgate.net
The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of a nucleophile, such as the sulfite (B76179) ion, has been studied. sid.ir The quinone-diimine formed from the electrooxidation participates in a Michael-type reaction with the nucleophile, leading to the formation of sulphonated derivatives. sid.ir Such studies demonstrate the utility of CV in understanding follow-up chemical reactions coupled to the initial electron transfer events.
X-ray Crystallography for Solid-State Structural Confirmation
Chromatographic Techniques for Purification and Reaction Monitoring (e.g., Column Chromatography, TLC, HPLC)
Chromatographic techniques are indispensable for the purification and analysis of organic compounds like this compound.
Column Chromatography and Thin-Layer Chromatography (TLC): Column chromatography using silica (B1680970) gel is a standard method for the purification of reaction products. rsc.org The choice of eluent, often a mixture of solvents like cyclohexane (B81311) and ethyl acetate, is optimized to achieve separation. rsc.org Thin-Layer Chromatography (TLC), also typically on silica gel plates, is used to monitor the progress of a reaction and to identify the appropriate solvent system for column chromatography. hu-berlin.de
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. A reverse-phase (RP) HPLC method has been described for the analysis of a related compound, [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl-, dihydrochloride. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com Such methods are often scalable for preparative separations to isolate impurities. sielc.com
The following table outlines a typical HPLC method for a related diamine compound.
| Parameter | Condition |
| Column | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Detection | UV |
Note: This data is for a closely related compound and serves as an illustrative example.
Applications in Advanced Organic Synthesis
Role as Versatile Organic Building Blocks in Complex Molecule Synthesis
While N1,N1,3,5-tetramethylbenzene-1,4-diamine serves as a foundational structure in organic chemistry, detailed research explicitly outlining its role as a versatile building block in the synthesis of highly complex molecules is not extensively documented in publicly available literature. The inherent chemical functionalities of a substituted aromatic diamine suggest its potential as a scaffold for constructing more intricate molecular architectures. The presence of two nucleophilic amine groups and an aromatic ring allows for a variety of chemical transformations, including but not limited to, diazotization, amidation, and substitution reactions. These reactions could theoretically enable its incorporation into larger, polyfunctional molecules. However, specific examples and in-depth studies detailing its strategic use in multi-step total synthesis of natural products or complex pharmaceuticals are not readily found in prominent research databases.
Precursors for Azo Dyes and Pigments Production
Aromatic diamines are a well-established class of precursors for the synthesis of azo dyes and pigments. The synthesis typically involves the diazotization of the amine groups to form highly reactive diazonium salts, which then undergo coupling reactions with various aromatic compounds, such as phenols and anilines, to generate the characteristic azo linkage (-N=N-). This chromophoric group is responsible for the color of these compounds.
While the general principle of using aromatic diamines for azo dye production is widely understood, specific research detailing the use of this compound for this purpose is limited. The substitution pattern on the benzene (B151609) ring, with four methyl groups, would be expected to influence the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final dye or pigment. Further investigation is required to fully characterize the specific azo dyes that can be synthesized from this particular diamine and to evaluate their commercial potential.
Catalytic Applications in Polymerization Reactions
The exploration of this compound in the realm of catalysis, particularly in polymerization reactions, is an area of growing interest. Its electron-rich nature and potential to act as a ligand suggest its utility in various catalytic systems.
Ligands in Single Electron Transfer-Living Radical Polymerization (SET-LRP)
Single Electron Transfer-Living Radical Polymerization (SET-LRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The mechanism of SET-LRP often involves a catalyst, typically a transition metal complex, and a ligand that modulates the catalyst's activity. While nitrogen-containing compounds are frequently employed as ligands in SET-LRP, specific studies detailing the application of this compound as a ligand in this process are not prominently featured in the current scientific literature. Its potential to coordinate with metal centers and influence the electron transfer processes central to SET-LRP warrants further investigation.
Facilitation of Electron Transfer in Catalytic Cycles
The ability of this compound to undergo facile oxidation to form a stable radical cation suggests its potential role in facilitating electron transfer processes within catalytic cycles. This property is crucial in many catalytic reactions where a change in the oxidation state of the catalyst is a key step. However, specific research demonstrating the application of this compound as an electron transfer mediator in defined catalytic cycles for polymerization or other organic transformations is not yet widely reported.
Functionalization in Material Precursor Synthesis (e.g., Polymeric Materials)
The bifunctional nature of this compound makes it a candidate for use as a monomer or a cross-linking agent in the synthesis of polymeric materials. The two amine groups can react with a variety of functional groups, such as carboxylic acids, acid chlorides, isocyanates, and epoxides, to form polyamides, polyimides, polyureas, and epoxy resins, respectively.
The incorporation of the tetramethylbenzene unit into the polymer backbone would be expected to impart specific properties to the resulting material, such as increased rigidity, thermal stability, and altered solubility. Despite this potential, detailed studies on the synthesis and characterization of polymers derived specifically from this compound are not extensively covered in the available scientific literature.
Design and Synthesis of New Catalytic Nanomaterials
The field of nanotechnology has opened up new avenues for the design of advanced catalytic materials. The functionalization of nanoparticles with organic ligands can enhance their catalytic activity, selectivity, and stability. This compound, with its amine functionalities, could potentially be used to surface-modify nanoparticles, thereby creating novel catalytic nanomaterials. The amine groups can act as anchoring points to bind to the nanoparticle surface and can also coordinate with catalytically active metal ions.
This approach could lead to the development of highly efficient and recyclable catalysts for a range of organic transformations. However, at present, there is a lack of specific research articles describing the use of this compound in the design and synthesis of new catalytic nanomaterials. This remains a promising area for future research and development.
Coordination Chemistry and Ligand Design
Behavior as N-Donor Ligands in Transition Metal Complexes
N1,N1,3,5-tetramethylbenzene-1,4-diamine functions as a potent N-donor ligand, coordinating to transition metal centers through the lone pairs of electrons on its two nitrogen atoms. The nitrogen atoms, being part of dimethylamino groups, are sp³-hybridized and possess good Lewis basicity, enabling the formation of stable coordination bonds with a variety of transition metals. The bidentate nature of the ligand allows it to chelate to a single metal center or bridge between two metal centers, leading to the formation of mononuclear, binuclear, or polynuclear complexes.
The coordination mode is largely dictated by the steric environment around the nitrogen atoms and the preferred coordination geometry of the metal ion. In complexes where the ligand chelates to a single metal, it typically forms a seven-membered ring, which can adopt various conformations to minimize steric strain. When acting as a bridging ligand, it can connect metal centers to form discrete dimeric or oligomeric structures, or extend into one-, two-, or three-dimensional coordination polymers.
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing the coordination of this compound to metal ions. In IR spectroscopy, a shift in the C-N stretching frequency upon coordination provides evidence of the metal-ligand bond formation. ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of the methyl and aromatic protons and carbons, respectively, offering insights into the electronic environment of the ligand upon complexation.
Influence of Tetramethyl Substitution on Ligand Properties (Steric and Electronic Effects)
The four methyl groups on the this compound ligand—two on the nitrogen atoms and two on the benzene (B151609) ring at positions 3 and 5—exert significant steric and electronic effects that modulate its properties as a ligand.
Steric Effects: The presence of methyl groups on the nitrogen atoms introduces considerable steric bulk around the donor sites. This steric hindrance can influence the coordination number and geometry of the resulting metal complex. For instance, bulky ligands often favor lower coordination numbers and can enforce distorted geometries around the metal center to alleviate steric repulsion. The methyl groups on the benzene ring, positioned ortho to one of the dimethylamino groups, further contribute to the steric crowding, potentially influencing the orientation of the ligand upon coordination. This increased steric hindrance can also affect the kinetics of ligand substitution reactions, often slowing down the rate of exchange with other ligands.
Electronic Effects: The methyl groups are electron-donating through an inductive effect. The two methyl groups on the benzene ring increase the electron density on the aromatic system, which in turn enhances the electron-donating ability of the nitrogen atoms. This increased basicity of the nitrogen atoms leads to the formation of stronger metal-ligand bonds. The electronic properties of substituted p-phenylenediamines have been shown to be influenced by the additive effect of electron-donating and electron-withdrawing groups.
Formation and Characterization of Coordination Polymers
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The bifunctional nature of this compound makes it a suitable building block for the construction of such materials.
Self-Assembly Principles and Metal Ion Coordination Geometries
The formation of coordination polymers with this ligand is governed by the principles of self-assembly, where the final structure is determined by the coordination preferences of the metal ion and the geometric constraints of the ligand. The directional nature of the coordination bonds between the metal ions (nodes) and the diamine ligand (linker) dictates the topology of the resulting network.
The choice of the metal ion is critical, as different metals exhibit distinct coordination geometries (e.g., linear, trigonal, tetrahedral, square planar, octahedral). For example, a metal ion that prefers a linear or tetrahedral coordination might lead to the formation of one-dimensional chains or three-dimensional diamondoid networks, respectively. The flexibility of the this compound ligand, arising from the rotation around the C-N bonds, allows it to adapt to the coordination requirements of various metal ions.
Impact of Ligand Structure on Polymer Topology and Supramolecular Frameworks
The specific structure of this compound, with its defined length and the relative orientation of the two donor nitrogen atoms, plays a significant role in determining the topology of the resulting coordination polymer. The distance between the two nitrogen atoms acts as a spacer, influencing the porosity and channel dimensions of the supramolecular framework.
The steric bulk of the tetramethyl-substituted ligand can also influence the packing of the polymer chains, potentially leading to the formation of porous materials with accessible voids. The design of such porous coordination polymers is of great interest for applications in gas storage, separation, and catalysis. While specific examples of coordination polymers solely based on this compound are not extensively documented in the provided search results, the principles of crystal engineering with similar substituted dicarboxylate and bipyridine ligands suggest that this diamine could be used to construct a variety of network topologies.
Role in Stabilizing Metal Catalysts in Organic Transformations
Diamine ligands are widely employed in transition metal catalysis, where they can enhance the stability, activity, and selectivity of the metal catalyst. The strong σ-donating ability of the nitrogen atoms in this compound can help to stabilize the metal center in various oxidation states, which is often crucial for catalytic cycles.
The steric bulk provided by the methyl groups can create a specific microenvironment around the metal center. This can be advantageous in several ways: it can prevent the deactivation of the catalyst through aggregation or unwanted side reactions, and it can influence the selectivity of a reaction by controlling the access of substrates to the active site. For instance, in copper-catalyzed reactions, the choice of the diamine ligand is critical for achieving high yields. Transition metal complexes with supporting ligands that provide unique electronic and steric environments can exhibit remarkable catalytic activity and selectivity.
While direct catalytic applications of complexes with this compound were not found in the provided search results, the properties of this ligand make it a promising candidate for use in various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The ability to tune the steric and electronic properties of the ligand by modifying the substitution pattern on the benzene ring offers a pathway to rationally design catalysts with optimized performance.
Electrochemistry and Fundamental Redox Behavior of N1,n1,3,5 Tetramethylbenzene 1,4 Diamine
N1,N1,3,5-tetramethylbenzene-1,4-diamine, commonly known as tetramethyl-p-phenylenediamine (TMPD), is a redox-active organic compound extensively studied for its electrochemical properties and its utility in various biochemical and analytical applications. Its ability to undergo stable one-electron oxidation makes it a valuable tool for investigating electron transfer processes.
Synthesis and Exploration of Diamine Derivatives and Analogues
Investigation of Positional Isomers and Their Distinct Reactivities
The strategic placement of methyl and amino groups on the benzene (B151609) ring in tetramethylbenzene-1,4-diamine isomers significantly influences their chemical behavior. While the primary focus is on the N1,N1,3,5-tetramethyl variant, understanding its positional isomers is crucial for contextualizing its reactivity.
Positional isomers of N1,N1,3,5-tetramethylbenzene-1,4-diamine include:
N1,N1,2,3-tetramethylbenzene-1,4-diamine
N1,N1,2,5-tetramethylbenzene-1,4-diamine
N1,N1,2,6-tetramethylbenzene-1,4-diamine
The steric hindrance and electronic effects imparted by the methyl groups in different positions on the aromatic ring dictate the accessibility and reactivity of the amine functionalities. For instance, the isomers with methyl groups ortho to the primary amine (e.g., N1,N1,2,6-tetramethylbenzene-1,4-diamine) would be expected to exhibit lower reactivity in reactions involving this amine due to steric shielding. Conversely, the electronic donating nature of the methyl groups influences the nucleophilicity of the amino groups and the susceptibility of the aromatic ring to electrophilic substitution.
The reactivity of these isomers can be probed through various reactions, such as diazotization-coupling or condensation reactions, where the outcomes are highly dependent on the substitution pattern. The differential reactivity forms the basis for the selective synthesis of more complex molecules.
Table 1: Positional Isomers of Tetramethylbenzene-1,4-diamine
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | 6628-77-9 | C10H16N2 | Methyl groups meta to the primary amine. researchgate.net |
| N1,N1,2,3-tetramethylbenzene-1,4-diamine | 6628-75-7 | C10H16N2 | Methyl groups on adjacent carbons. |
| N1,N1,2,5-tetramethylbenzene-1,4-diamine | 6628-74-6 | C10H16N2 | Methyl groups para and ortho to each other. |
Structural Modifications Through Substituent Introduction
The core structure of this compound can be further functionalized by introducing various substituents onto the aromatic ring, thereby tuning its electronic and steric properties.
Halogenation
Halogenation of aromatic diamines is a common strategy to modify their chemical properties. For instance, the synthesis of N,N,N′,N′-tetramethyl-2,3,5,6-tetrafluoro-1,4-phenylenediamine from hexafluorobenzene (B1203771) and dimethylamine (B145610) has been described. This process of nucleophilic aromatic substitution introduces fluorine atoms, which are strongly electron-withdrawing, significantly altering the electronic character of the benzene ring. While this example pertains to a related phenylenediamine, similar strategies could be envisioned for the this compound core, where the positions of halogenation would be directed by the existing methyl and amino groups. The preparation of halogenated benzene-1,2,3,4-tetracarboxylic diimides highlights the utility of halogenated building blocks in materials chemistry.
Introduction of Electron-Withdrawing Groups
Beyond halogenation, other electron-withdrawing groups can be incorporated to modulate the reactivity and properties of the diamine framework. For example, nitration of the aromatic ring would introduce nitro groups, which are potent electron-withdrawing moieties. The synthesis of N1,N2-dimethyl-3,6-dinitro-N1,N2-diphenylbenzene-1,2-diamine illustrates the introduction of nitro groups onto a diamine structure. Such modifications decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack and influencing the basicity of the amino groups.
Structure-Reactivity Relationships in Modified Diamine Frameworks
The introduction of substituents creates a clear relationship between the structure of the diamine derivative and its resulting reactivity.
Electronic Effects: Electron-donating groups, such as the inherent methyl groups, increase the electron density on the aromatic ring and enhance the nucleophilicity of the amino groups. This generally promotes reactions like electrophilic aromatic substitution. Conversely, the introduction of electron-withdrawing groups, like halogens or nitro groups, deactivates the ring towards electrophilic attack and decreases the basicity of the amines.
Steric Effects: The size and position of substituents play a critical role. Bulky groups ortho to the amino functionalities can sterically hinder their participation in chemical reactions. This steric hindrance can be exploited for selective functionalization of one amino group over another in di- or poly-functionalized diamines.
The interplay of these electronic and steric factors allows for the fine-tuning of the diamine's reactivity, making it a versatile building block for more complex molecular architectures.
Synthesis of Conjugated Systems Based on Diamine Cores
Aromatic diamines, including derivatives of this compound, are valuable monomers for the synthesis of conjugated polymers and other advanced materials. Their ability to undergo polymerization reactions, such as polycondensation with dianhydrides to form polyimides, is a key application.
The synthesis of poly(ether imide)s from diamine monomers with various aromatic dianhydrides proceeds via a conventional two-step procedure. The properties of the resulting polymers, such as solubility, thermal stability, and dielectric constant, are directly influenced by the structure of the diamine and dianhydride monomers used. For instance, the incorporation of flexible ether linkages or bulky groups like trifluoromethyl (CF3) into the polymer backbone, often introduced via the diamine monomer, can enhance solubility and modify the material's physical properties.
The resulting conjugated systems often exhibit desirable properties for applications in electronics and high-performance materials due to the electronic communication along the polymer backbone, which is facilitated by the alternating diamine and dianhydride units.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| N1,N1,2,3-tetramethylbenzene-1,4-diamine |
| N1,N1,2,5-tetramethylbenzene-1,4-diamine |
| N1,N1,2,6-tetramethylbenzene-1,4-diamine |
| N,N,N′,N′-tetramethyl-2,3,5,6-tetrafluoro-1,4-phenylenediamine |
| Hexafluorobenzene |
| Dimethylamine |
| N1,N2-dimethyl-3,6-dinitro-N1,N2-diphenylbenzene-1,2-diamine |
| 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene |
| 4,4′-[1,4-phenylenebis(1-methyl-ethylidene)]bis(phthalic anhydride) |
| 4,4′-bis(4-amino-2-trifluoromethylphenoxy)-3,3′,5,5′-tetramethylbiphenyl |
Advanced Research Perspectives and Emerging Directions
Rational Design of High-Performance Catalysts Utilizing Diamine Scaffolds
The rational design of organocatalysts is a cornerstone of modern synthetic chemistry, aiming to create efficient, selective, and sustainable chemical transformations. nih.gov Diamine scaffolds are particularly valuable in this field, often providing bifunctional activation modes that mimic enzymatic processes. mdpi.com While research has extensively covered 1,2- and 1,3-diamine derivatives, the potential of substituted 1,4-phenylenediamines like N1,N1,3,5-tetramethylbenzene-1,4-diamine is a growing area of exploration. mdpi.com
The design principles for catalysts based on diamine scaffolds often involve the strategic placement of functional groups to enable cooperative catalysis. nih.gov For instance, the combination of a primary or secondary amine with a tertiary amine within the same molecule can allow for simultaneous activation of both the nucleophile and the electrophile in a reaction. mdpi.com The chiral backbone of scaffolds like (1R,2R)-cyclohexane-1,2-diamine has been instrumental in developing catalysts for asymmetric synthesis. mdpi.com
For this compound, its value as a catalytic scaffold lies in its electronic properties and rigid structure. The four electron-donating methyl groups increase the electron density on the nitrogen atoms, enhancing their basicity and nucleophilicity. This heightened reactivity could be harnessed in designing novel base catalysts or nucleophilic catalysts. The rational design approach would involve modifying this core structure to introduce additional functionalities, such as hydrogen-bond donors or chiral moieties, to control reactivity and stereoselectivity. Although specific applications of this compound as a primary catalyst scaffold are still emerging, its structural and electronic attributes make it a promising candidate for future development in organocatalysis.
Deeper Understanding of Charge Transfer and Electron Delocalization in Organic Materials
This compound is an analogue of the well-studied compound N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is a classic model for investigating electron transfer processes in organic molecules. researchgate.netnih.gov Upon one-electron oxidation, TMPD forms a remarkably stable radical cation known as Wurster's Blue. nih.gov This stability is due to the extensive delocalization of the unpaired electron across the entire π-system of the molecule, which is enhanced by the electron-donating nature of the four methyl groups attached to the nitrogen atoms. researchgate.net
The study of substituted p-phenylenediamines reveals a clear correlation between the electronic nature of the substituents and the molecule's redox properties. researchgate.net Electron-donating groups, such as the methyl groups in this compound, lower the oxidation potential, making it easier to remove an electron and form the radical cation. researchgate.netresearchgate.net Conversely, electron-withdrawing substituents increase the oxidation potential. researchgate.net This predictable tuning of redox potentials is critical for designing organic electronic materials with specific energy levels for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research into the oxidized forms of these diamines provides deep insights into charge and spin delocalization. Spectroelectrochemical studies on N,N,N',N'-tetraaryl-p-phenylenediamine derivatives show that the cation radicals exhibit strong absorption bands in the near-infrared (NIR) region, which is characteristic of intervalence charge transfer and indicative of a highly delocalized electronic structure. researchgate.net The stability of these oxidized species is crucial for their use as charge carriers in conductive polymers and as redox mediators. rsc.org The robust, redox-active nature of TMPD derivatives has been exploited to fabricate modified electrodes, where the diamine is anchored to a surface to facilitate efficient charge transfer for electro-catalytic applications. rsc.org
| Compound | E° (V vs SCE) | Notes | Reference |
|---|---|---|---|
| N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | 0.107 | First one-electron oxidation in acetonitrile (B52724). | researchgate.net |
| [15N2]TMPD | 0.103 | 15N isotope substitution lowers the ionization potential. | researchgate.net |
Development of Green Electrochemical Methods for Sustainable Synthesis
Modern chemical synthesis places a strong emphasis on the development of green and sustainable methods that minimize waste, avoid hazardous reagents, and reduce energy consumption. rsc.org Electrochemical synthesis, or electrosynthesis, aligns well with these principles by using electricity to drive chemical reactions, often under mild conditions and without the need for stoichiometric chemical oxidants or reductants. rsc.orgacs.org
A significant challenge in using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in aqueous electrosynthesis is the instability of its two-electron oxidation product, the dication TMPD²⁺. rsc.org However, recent research has demonstrated an innovative strategy to overcome this limitation through amine functionalization. rsc.org By first reacting TMPD with sodium nitrite (B80452) and then electrochemically reducing the resulting intermediate, a new derivative, N-(2-amino-4-(dimethylamino)phenyl)-N-methylnitramide (ADPM), is formed. rsc.org This new compound exhibits a stable and reversible redox process at a low potential, making it an effective precursor for the green electrochemical synthesis of a wide range of p-phenylenediamine derivatives in aqueous solutions. rsc.org
| Feature | Description | Reference |
|---|---|---|
| Precursor | N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | rsc.org |
| Key Strategy | Amine functionalization to stabilize the redox-active species. | rsc.org |
| Reaction Conditions | Aqueous solutions, absence of external redox mediators. | rsc.org |
| Methodology | Paired electrochemical synthesis (simultaneous cathodic reduction and anodic oxidation). | rsc.org |
| Sustainability Aspect | Avoids toxic reagents and harsh conditions, high atom economy. | rsc.org |
Exploration of Novel Photoluminescent and Optoelectronic Properties in Coordination Polymers
Coordination polymers and metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. ias.ac.in Their tunable structures and porous nature make them highly attractive for applications in gas storage, catalysis, and chemical sensing. nih.gov When the organic linkers are chromophoric, the resulting materials can exhibit strong luminescence, making them candidates for solid-state lighting, optical sensors, and other optoelectronic devices. researchgate.net
Aromatic diamines are promising candidates for use as organic linkers in the construction of luminescent coordination polymers. rsc.org Their rigid structures can help form stable, porous frameworks, and their π-conjugated systems can be the source of photoluminescence. The specific properties of the diamine, such as its length, geometry, and electronic character, directly influence the structure and photophysical properties of the final material. morressier.com For example, coordination polymers built with 2,5-diamino-1,4-benzenedithiol and various transition metals have been shown to emit cyan light, with the luminescence intensity depending on the specific metal ion used. rsc.org
This compound represents an intriguing, yet underexplored, building block for such materials. Its rigid phenyl core provides a well-defined structural component. Furthermore, the electron-rich nature of the aromatic ring, enhanced by four methyl groups, is expected to influence the ligand-to-metal charge transfer (LMCT) or intraligand transitions that are often responsible for luminescence in coordination polymers. ias.ac.in By coordinating this diamine with various metal centers (e.g., Zn(II), Cd(II), or lanthanides), it may be possible to create novel coordination polymers with unique photoluminescent or optoelectronic properties. rsc.orgnih.gov Future research in this area will focus on synthesizing these new materials and characterizing their crystal structures, thermal stability, and photophysical properties to unlock their potential for advanced applications.
Q & A
Q. What are the optimal synthetic routes for preparing N1,N1,3,5-tetramethylbenzene-1,4-diamine with high purity?
The synthesis typically involves alkylation of 1,4-diaminobenzene derivatives. For example, methylation using methyl halides or dimethyl sulfate under controlled pH and temperature can yield the tetramethylated product. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve ≥95% purity, as noted in commercial-grade preparations . Reaction conditions (e.g., stoichiometry of methylating agents, catalyst selection) must be optimized to minimize by-products like partially methylated intermediates.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve methyl group environments (e.g., δ 2.2–2.5 ppm for N-methyl protons) and aromatic proton splitting patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm are standard for purity assessment .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or GC-MS confirms molecular weight (C₁₀H₁₆N₂, MW 164.25) and fragmentation patterns.
Q. What are the primary applications of this compound in materials science?
this compound serves as a monomer in conjugated microporous polymers (CMPs) for iodine capture due to its electron-rich aromatic core. Its incorporation into CMP frameworks enhances porosity and π-π interactions, achieving iodine adsorption capacities >3 g/g under controlled conditions .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its stability and reactivity?
Orthorhombic and monoclinic polymorphs exhibit distinct packing motifs. For example, orthorhombic forms (space group Pbca) show stronger π-π stacking (centroid-centroid distances ~3.7 Å) compared to monoclinic variants, enhancing thermal stability. Differential scanning calorimetry (DSC) and single-crystal XRD are critical for identifying transitions between polymorphs . Computational modeling (e.g., density functional theory) predicts energy differences (~10 kJ/mol) between polymorphs, impacting shelf-life and reaction kinetics .
Q. How can researchers resolve contradictions in reported synthesis yields across studies?
Discrepancies in yields (e.g., 60–90%) often arise from:
- Reagent Quality: Impurities in methylating agents (e.g., iodomethane vs. dimethyl sulfate) affect reaction efficiency.
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may accelerate methylation but promote side reactions.
- Workup Protocols: Incomplete removal of by-products (e.g., mono-/di-methylated species) skews yield calculations.
Systematic reproducibility studies under inert atmospheres (N₂/Ar) and rigorous HPLC monitoring are recommended .
Q. What strategies mitigate degradation during long-term storage of this compound?
Degradation via oxidation or moisture absorption can be minimized by:
- Storage Conditions: Sealed containers under inert gas (argon) at –20°C, with desiccants (silica gel).
- Stabilizers: Addition of radical scavengers (e.g., BHT) at 0.1–1 wt% inhibits autoxidation .
- Periodic Analysis: FT-IR or Raman spectroscopy monitors N-H or methyl group integrity over time .
Q. How does this compound compare to structurally similar diamines in reactivity?
Compared to N1,N1,N4,N4-tetraphenylbenzene-1,4-diamine, the tetramethyl derivative exhibits:
Q. What computational tools predict the electronic properties of this compound for optoelectronic applications?
Density functional theory (DFT) simulations (e.g., Gaussian, ORCA) model HOMO/LUMO energies, charge distribution, and excitation spectra. For instance, the HOMO of this compound localizes on the aromatic ring (–5.2 eV), making it suitable as an electron donor in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
